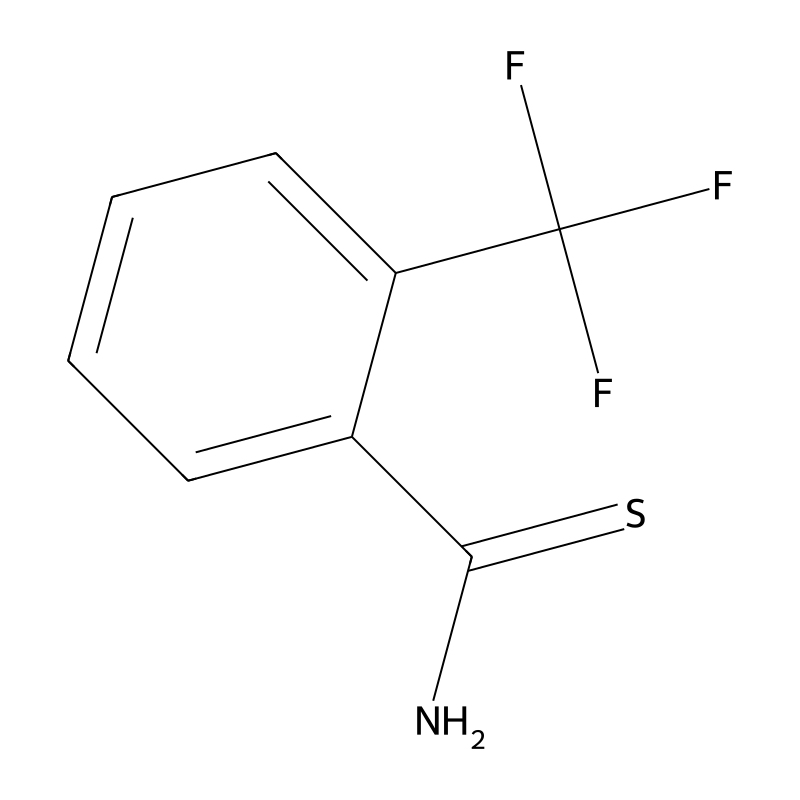

2-(Trifluoromethyl)thiobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

The presence of the trifluoromethyl group and the amide bond suggests potential applications in medicinal chemistry. Trifluoromethyl groups are commonly incorporated into drug molecules due to their ability to improve various properties, such as metabolic stability and lipophilicity, which can influence drug absorption and distribution in the body. Amide bonds are also frequently found in pharmaceuticals, playing a crucial role in protein-ligand interactions and influencing the binding affinity of drugs to their targets.

2-(Trifluoromethyl)thiobenzamide is an organic compound with the molecular formula C₈H₆F₃NS. It features a thiobenzamide structure, where a trifluoromethyl group (-CF₃) is substituted at the second position of the benzene ring. This compound is notable for its unique electronic properties imparted by the trifluoromethyl group, which enhances its reactivity and potential biological activity.

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions due to its electrophilic nature.

- Acylation Reactions: It can react with acyl chlorides to form corresponding thioamides.

- Reduction: The compound can be reduced to yield thiobenzyl amines under appropriate conditions.

These reactions are facilitated by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes negative charges during reaction mechanisms.

The synthesis of 2-(trifluoromethyl)thiobenzamide can be achieved through several methods:

- Trifluoromethylation of Thiobenzamide: This involves introducing the trifluoromethyl group into thiobenzamide using reagents like sodium trifluoromethanesulfinate or trifluoromethyl iodide under basic conditions.

- Condensation Reactions: Condensation of amino compounds with trifluoroacetonitrile has been reported, leading to the formation of various trifluoromethylated products, including thiobenzamides .

- Direct Fluorination: Utilizing fluorinating agents to directly fluorinate benzamide derivatives can also yield 2-(trifluoromethyl)thiobenzamide.

2-(Trifluoromethyl)thiobenzamide finds applications in several fields:

- Pharmaceutical Development: Its unique properties make it a candidate for drug design and development, particularly in creating new antimicrobial or anticancer agents.

- Material Science: The compound may be used in developing specialty materials due to its electronic properties.

- Chemical Synthesis: As a building block in organic synthesis, it can serve as an intermediate for synthesizing more complex molecules.

Interaction studies involving 2-(trifluoromethyl)thiobenzamide focus on its reactivity with biological targets and other chemical species. Investigations into its binding affinity with specific enzymes or receptors could elucidate its potential therapeutic roles. Additionally, studies on its interactions with metal catalysts might reveal insights into its utility in catalysis.

Several compounds share structural similarities with 2-(trifluoromethyl)thiobenzamide. Here are some noteworthy comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiobenzamide | Benzamide derivative | Basic structure without trifluoromethyl group. |

| 4-(Trifluoromethyl)thiobenzamide | Para-substituted thiobenzamide | Different substitution pattern affecting reactivity. |

| 2-(Fluoromethyl)thiobenzamide | Benzamide derivative | Lacks trifluoro group; less electrophilic character. |

| Trifluoromethylbenzene | Aromatic hydrocarbon | No sulfur; primarily used in polymer synthesis. |

The uniqueness of 2-(trifluoromethyl)thiobenzamide lies in the combination of the electron-withdrawing trifluoromethyl group and the sulfur atom, which together influence its chemical behavior and potential applications distinctly compared to these similar compounds.

2-(Trifluoromethyl)thiobenzamide (CAS: 886496-67-9) is a fluorinated aromatic thioamide with the molecular formula C₈H₆F₃NS and a molecular weight of 205.20 g/mol. Its systematic IUPAC name is 2-(trifluoromethyl)benzenecarbothioamide, reflecting the substitution pattern of the trifluoromethyl (-CF₃) group at the second position of the benzene ring and the thioamide (-C(=S)-NH₂) functional group. Common synonyms include 2-trifluoromethylthiobenzamide and 2-trifluoromethylbenzothioamide.

Table 1: Key chemical identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₃NS |

| CAS Registry Number | 886496-67-9 |

| IUPAC Name | 2-(trifluoromethyl)benzenecarbothioamide |

| SMILES | NC(=S)C1=CC=CC=C1C(F)(F)F |

| InChI Key | MBSSSIMORFRLOK-UHFFFAOYSA-N |

The compound exhibits a planar aromatic core with electron-withdrawing trifluoromethyl and thioamide groups, influencing its reactivity and intermolecular interactions.

Historical Context in Organofluorine Chemistry

The trifluoromethyl group’s introduction into organic molecules emerged as a pivotal advancement in organofluorine chemistry. Early work by Frédéric Swarts in the 1930s demonstrated halogen exchange reactions using antimony trifluoride (SbF₃) to synthesize trifluoromethylated aromatics. These methods laid the foundation for modern electrophilic and nucleophilic trifluoromethylation strategies.

2-(Trifluoromethyl)thiobenzamide represents a structural hybrid of two key functional groups:

- Trifluoromethyl (-CF₃): Known for enhancing metabolic stability and lipophilicity in pharmaceuticals.

- Thioamide (-C(=S)-NH₂): A sulfur analog of amides with distinct electronic properties and biological activity.

The compound’s synthesis likely leverages Swarts-type halogen exchange or copper-mediated cross-coupling, reflecting methodologies developed in the mid-20th century.

Significance in Thioamide Research

Thioamides are critical in medicinal chemistry due to their ability to modulate enzyme activity and interact with biological targets. 2-(Trifluoromethyl)thiobenzamide serves as:

- A model compound for studying metabolic activation pathways, as thioamides are prone to oxidation into reactive intermediates.

- A precursor for synthesizing fluorinated heterocycles, such as benzothiazoles, via cyclization reactions.

- A building block in agrochemical research, where trifluoromethyl groups improve pesticidal activity.

Table 2: Recent applications in thioamide research

Current Research Landscape

Recent studies focus on optimizing synthetic routes and expanding applications:

Synthetic Methodologies

- Electrophilic Trifluoromethylation: Use of shelf-stable reagents like S-trifluoromethyldibenzothiophenium salts to introduce CF₃ groups.

- Thioamide Functionalization: Copper-catalyzed C–S bond formation to generate derivatives with enhanced bioactivity.

Pharmaceutical Applications

- Anticancer Agents: Fluorinated thioamides inhibit kinases and proteases via covalent binding to cysteine residues.

- Antimalarial Compounds: Pyridine-thioamide hybrids show nanomolar activity against Plasmodium falciparum.

Computational Studies

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant